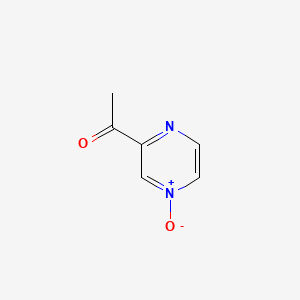
2-Azetidinone,3,4-bis(1-methylethyl)-,(3R,4S)-rel-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azetidinone,3,4-bis(1-methylethyl)-,(3R,4S)-rel-(9CI) is a chiral azetidinone derivative. Azetidinones are four-membered lactams, which are cyclic amides. These compounds are of significant interest in medicinal chemistry due to their biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azetidinones typically involves the cyclization of β-amino acids or their derivatives. One common method is the Staudinger synthesis, which involves the reaction of an imine with a ketene. The specific conditions for synthesizing 2-Azetidinone,3,4-bis(1-methylethyl)-,(3R,4S)-rel-(9CI) would depend on the starting materials and desired stereochemistry.
Industrial Production Methods
Industrial production of azetidinones may involve optimized versions of laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. Large-scale production would require careful control of reaction conditions and purification processes to ensure the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Azetidinones can undergo various chemical reactions, including:
Oxidation: Conversion to oxazolidinones or other oxidized derivatives.
Reduction: Reduction to β-amino alcohols or other reduced forms.
Substitution: Nucleophilic substitution at the carbonyl carbon or other positions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxazolidinones, while reduction could produce β-amino alcohols.
Scientific Research Applications
Azetidinones, including 2-Azetidinone,3,4-bis(1-methylethyl)-,(3R,4S)-rel-(9CI), have various applications in scientific research:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for their interactions with biological targets.
Medicine: Potential therapeutic agents due to their biological activities.
Industry: Used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of azetidinones involves their interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets would depend on the specific compound and its biological activity. For example, some azetidinones inhibit bacterial cell wall synthesis by targeting penicillin-binding proteins.
Comparison with Similar Compounds
Similar Compounds
β-Lactams: A class of antibiotics that includes penicillins and cephalosporins.
Oxazolidinones: Another class of antibiotics with a different mechanism of action.
Carbapenems: Broad-spectrum β-lactam antibiotics.
Uniqueness
2-Azetidinone,3,4-b
Properties
CAS No. |
122717-18-4 |
|---|---|
Molecular Formula |
C9H17NO |
Molecular Weight |
155.241 |
IUPAC Name |
(3R,4S)-3,4-di(propan-2-yl)azetidin-2-one |
InChI |
InChI=1S/C9H17NO/c1-5(2)7-8(6(3)4)10-9(7)11/h5-8H,1-4H3,(H,10,11)/t7-,8+/m1/s1 |
InChI Key |
XJFQQFGNDCJIHV-SFYZADRCSA-N |
SMILES |
CC(C)C1C(NC1=O)C(C)C |
Synonyms |
2-Azetidinone,3,4-bis(1-methylethyl)-,(3R,4S)-rel-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Ethyl-2-(4-{3-[4-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)but-2-en-1-ylidene]-2-methylcyclohex-1-en-1-yl}buta-1,3-dien-1-yl)-1,3-benzothiazol-3-ium iodide](/img/structure/B568485.png)






![4-[(Benzyloxy)methyl]-2,2,4,5-tetramethyl-1,3-dioxolane](/img/structure/B568506.png)
